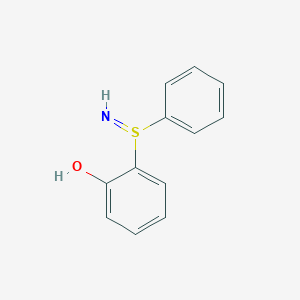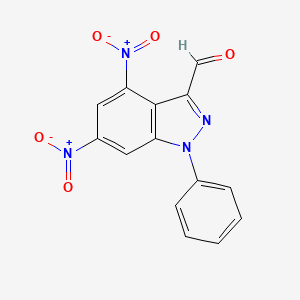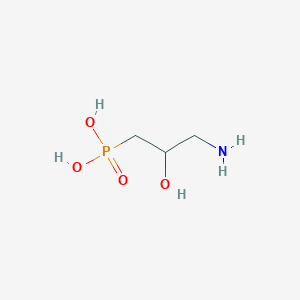![molecular formula C17H17NO3 B14220787 [3-(2-Nitro-1-phenylethoxy)prop-1-en-1-yl]benzene CAS No. 742077-44-7](/img/structure/B14220787.png)
[3-(2-Nitro-1-phenylethoxy)prop-1-en-1-yl]benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[3-(2-Nitro-1-phenylethoxy)prop-1-en-1-yl]benzene is an organic compound characterized by the presence of a nitro group, a phenyl group, and an ethoxy group attached to a prop-1-en-1-yl backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [3-(2-Nitro-1-phenylethoxy)prop-1-en-1-yl]benzene typically involves the reaction of 2-nitro-1-phenylethanol with a suitable alkylating agent under basic conditions. The reaction proceeds through the formation of an intermediate, which then undergoes elimination to yield the desired product. Common reagents used in this synthesis include sodium hydride (NaH) or potassium tert-butoxide (KOtBu) as bases, and alkyl halides as alkylating agents.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production scale, cost, and environmental considerations. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
[3-(2-Nitro-1-phenylethoxy)prop-1-en-1-yl]benzene can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas (H₂) in the presence of a catalyst like palladium on carbon (Pd/C).
Reduction: The compound can be oxidized to form corresponding nitroso or hydroxylamine derivatives using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid (HNO₃) or bromine (Br₂).
Common Reagents and Conditions
Oxidation: Hydrogen gas (H₂), palladium on carbon (Pd/C)
Reduction: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Substitution: Nitric acid (HNO₃), bromine (Br₂)
Major Products
Oxidation: Amino derivatives
Reduction: Nitroso or hydroxylamine derivatives
Substitution: Nitrated or halogenated phenyl derivatives
Wissenschaftliche Forschungsanwendungen
[3-(2-Nitro-1-phenylethoxy)prop-1-en-1-yl]benzene has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its reactive functional groups.
Wirkmechanismus
The mechanism of action of [3-(2-Nitro-1-phenylethoxy)prop-1-en-1-yl]benzene involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates, which can interact with cellular components, leading to various biological effects. The phenyl and ethoxy groups contribute to the compound’s overall reactivity and specificity towards its targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
[2-Nitro-1-phenylethanol]: Similar in structure but lacks the prop-1-en-1-yl backbone.
[3-(2-Nitro-1-phenylethoxy)propane]: Similar but lacks the double bond in the prop-1-en-1-yl group.
[2-Nitro-1-phenylethylamine]: Similar but contains an amino group instead of an ethoxy group.
Uniqueness
[3-(2-Nitro-1-phenylethoxy)prop-1-en-1-yl]benzene is unique due to the presence of both a nitro group and an ethoxy group attached to a prop-1-en-1-yl backbone. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
742077-44-7 |
|---|---|
Molekularformel |
C17H17NO3 |
Molekulargewicht |
283.32 g/mol |
IUPAC-Name |
3-(2-nitro-1-phenylethoxy)prop-1-enylbenzene |
InChI |
InChI=1S/C17H17NO3/c19-18(20)14-17(16-11-5-2-6-12-16)21-13-7-10-15-8-3-1-4-9-15/h1-12,17H,13-14H2 |
InChI-Schlüssel |
FACDIRWSQDXDKZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C=CCOC(C[N+](=O)[O-])C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-(1-Methyl-1H-pyrazol-3-yl)-N-[(pyridin-2-yl)methyl]thiourea](/img/structure/B14220716.png)
![N-{4-[(2-Benzoylphenyl)sulfamoyl]phenyl}-4-methoxybutanamide](/img/structure/B14220720.png)
![2-Methoxy-3-[2-(5-methyl-2-nitrophenyl)ethenyl]pyridine](/img/structure/B14220721.png)
![2-[(4-Chlorobenzene-1-sulfonyl)(2,5-difluorophenyl)methyl]-1,3-thiazole](/img/structure/B14220728.png)
![Benzoic acid, 2-[(3-methoxyphenyl)methoxy]-](/img/structure/B14220732.png)





![N-(5-chloro-2-methoxyphenyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B14220771.png)
![2-[(Oct-1-en-1-yl)sulfanyl]pyrimidine](/img/structure/B14220792.png)
